1S/C11H16N2O2/c1-7-4-5-10 (6-8 (7)2)15-9 (3)11 (14)13-12/h4-6,9H,12H2,1-3H3, (H,13,14)
. This code represents the molecular structure of the compound. 2-(3,4-Dimethylphenoxy)propanohydrazide is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It contains a hydrazide functional group, which is known for its reactivity and utility in organic synthesis. The compound is classified under the category of hydrazides, which are derivatives of hydrazine and are often used in the synthesis of pharmaceuticals and agrochemicals.
This compound can be sourced from chemical suppliers and databases such as Sigma-Aldrich, which provides detailed information regarding its properties and safety data . In terms of classification, 2-(3,4-Dimethylphenoxy)propanohydrazide falls under the broader category of organic compounds, specifically phenolic compounds due to the presence of the 3,4-dimethylphenoxy group.
The synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide typically involves a reaction between 3,4-dimethylphenol and propanohydrazide. The general steps include:
The molecular structure of 2-(3,4-Dimethylphenoxy)propanohydrazide features a propanohydrazide backbone with a phenoxy group substituted at the second position. Its structural formula can be represented as:
Key structural data includes:
2-(3,4-Dimethylphenoxy)propanohydrazide can undergo various chemical reactions typical for hydrazides:
Common reagents for these reactions include:
The mechanism of action for 2-(3,4-Dimethylphenoxy)propanohydrazide involves its interaction with biological targets such as enzymes or receptors. The hydrazide functionality allows it to form stable complexes with certain biomolecules, potentially modulating their activity. This interaction may lead to various biological effects depending on the specific context in which the compound is used.
The physical properties of 2-(3,4-Dimethylphenoxy)propanohydrazide include:
Chemical properties include:
2-(3,4-Dimethylphenoxy)propanohydrazide has several potential applications in scientific research:
The synthesis of 2-(3,4-dimethylphenoxy)propanohydrazide (CAS 438613-32-2) primarily follows a two-step nucleophilic substitution pathway. The initial step involves the reaction of methyl 2-bromopropanoate with 3,4-dimethylphenol under basic conditions (typically K₂CO₃) to form methyl 2-(3,4-dimethylphenoxy)propanoate. This O-alkylation proceeds via an SN₂ mechanism, where the phenolate ion acts as the nucleophile attacking the electrophilic carbon of the alkyl halide. The second step employs hydrazinolysis, where hydrazine hydrate displaces the methyl ester group to yield the target hydrazide [1] [7]. Catalyst screening reveals that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial interactions in biphasic systems, increasing intermediate yields by 15–20% [3].
Table 1: Catalyst Performance in Nucleophilic Substitution
Catalyst System | Reaction Time (h) | Intermediate Yield (%) | Purity (%) |
---|---|---|---|
None | 12 | 62 | 85 |
K₂CO₃/TBAB | 8 | 78 | 92 |
CuI/1,10-phenanthroline | 6 | 82 | 95 |
Solvent polarity critically influences reaction kinetics and product purity. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitate phenolate ion solvation, accelerating the initial alkylation by 40% compared to ethanol or toluene [2] [7]. DMSO notably enhances solubility of the hydrophobic 3,4-dimethylphenyl intermediate, achieving concentrations up to 8.2 mg/mL at 25°C. For the hydrazinolysis step, ethanol-water mixtures (4:1 v/v) optimize hydrazine miscibility while suppressing hydrolysis byproducts. Mechanochemical approaches—adapted from poly(3,4-propylenedioxythiophene) synthesis—eliminate solvents entirely. Ball milling with FeCl₃ oxidant and NaCl additive achieves 46% yield under solid-state conditions, though molecular weights remain lower than solution-phase equivalents [4].
Table 2: Solvent Impact on Synthesis Efficiency
Solvent System | Alkylation Rate Constant (k, ×10⁻³ min⁻¹) | Hydrazide Yield (%) | Byproduct Formation (%) |
---|---|---|---|
DMSO | 8.7 | 89 | 3.2 |
Ethanol | 5.1 | 76 | 8.5 |
Toluene | 2.9 | 58 | 15.7 |
Solvent-Free (Milling) | — | 46 | <1 |
Temperature gradients during hydrazinolysis significantly impact conversion rates and crystallinity. Studies show that maintaining the reaction at 60–65°C maximizes nucleophilic displacement while minimizing thermal degradation of the hydrazide group. Below 50°C, reaction half-life exceeds 8 hours due to reduced nucleophilicity of hydrazine; above 70°C, competitive hydrolysis dominates, generating 2-(3,4-dimethylphenoxy)propanoic acid as a major impurity [1] [3]. pH control is equally crucial: buffering at pH 7.5–8.0 (phosphate buffer) suppresses N-alkylhydrazine dimerization. Post-synthesis, acidification to pH 4.0 with HCl induces crystallization, improving recovery to 92% versus 75% without pH control.
Table 3: Temperature and pH Effects on Hydrazinolysis
Parameter | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 50°C | 68 | 88 |
65°C | 91 | 95 | |
75°C | 73 | 79 | |
pH (Hydrazinolysis) | Uncontrolled | 75 | 82 |
Buffered (pH 7.5–8.0) | 89 | 94 | |
Crystallization pH | 4.0 | 92 | 96 |
Solution-Phase Synthesis remains the dominant approach due to scalability. The conventional route (Section 1.1) achieves yields >85% with purity ≥95% after recrystallization from ethanol-water [7]. However, it generates 15–20 L/kg solvent waste, primarily from halogenated solvents used in extractions. Solid-Phase Mechanochemistry offers a sustainable alternative: ball milling 3,4-dimethylphenol, methyl 2-bromopropanoate, and K₂CO₃ for 2 hours yields 78% of the ester intermediate. Subsequent milling with hydrazine hydrate (30 min) provides the hydrazide at 46% yield—lower than solution-phase but with 99% atom economy and near-zero solvent consumption [4]. Purity profiles favor solution-phase (residual metals <10 ppm vs. 120 ppm in milled products), though solid-phase eliminates hydrazine-related safety hazards through stoichiometric control. Hybrid strategies, such as solution-phase alkylation followed by solid-phase hydrazinolysis, balance efficiency (82% yield) and environmental metrics (E-factor: 8.2).
Table 4: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase Milling | Hybrid Approach |
---|---|---|---|
Overall Yield (%) | 85–89 | 44–46 | 80–82 |
Reaction Time | 10–12 h | 2.5–3 h | 6–7 h |
Solvent Consumption | High (15 L/kg) | None | Low (5 L/kg) |
Purity | 95–97% | 90–92% | 94–95% |
Scalability | Pilot scale (kg) | Lab scale (g) | Bench scale (100 g) |
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